molecular formula C13H8N2O2 B154786 1,10-Phenanthroline-2-carboxylic acid CAS No. 1891-17-4

1,10-Phenanthroline-2-carboxylic acid

Cat. No.: B154786
CAS No.: 1891-17-4
M. Wt: 224.21 g/mol
InChI Key: MTAHTDBOMUECCQ-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2-carboxylic acid: is an organic compound with the molecular formula C13H8N2O2 . It consists of a 1,10-phenanthroline ring system substituted with a carboxylic acid group at the 2-position. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with bromine to form 2-bromo-1,10-phenanthroline, which is then subjected to palladium-catalyzed alkoxycarbonylation to yield the desired carboxylic acid . Another method involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, depending on the metal ion and the reaction conditions . The compound’s ability to form such complexes makes it valuable in both research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its ability to form stable complexes with a variety of metal ions. This functional group also allows for further chemical modifications, making it a versatile ligand in coordination chemistry .

Properties

IUPAC Name

1,10-phenanthroline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAHTDBOMUECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172303
Record name 1,10-Phenanthroline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-17-4
Record name 1,10-Phenanthroline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1891-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,10-Phenanthroline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N269GEQ2TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,10-Phenanthroline-2-carboxylic acid interact with metal ions and what are the structural implications?

A: this compound (Hphenca) acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atoms of the phenanthroline moiety and the carboxylate group. This often results in the formation of stable chelate complexes. [] For instance, Hphenca reacts with manganese (II) to form [Mn(phenca)2]·(H2O)2, a complex where two phenca ligands coordinate to a single manganese ion. [] The structural diversity of these complexes is further influenced by the coordination geometry preferred by the metal ion and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking. []

  • Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6de1c6dac3b909b6eb2bec7993ce21f3

Q2: What are the applications of metal complexes containing this compound?

A: Metal complexes incorporating this compound are being explored for various applications. For example, these complexes have shown potential in ion exchange processes. [] This is attributed to the presence of charged species and the ability of the complexes to accommodate guest molecules within their structures. Further research is ongoing to explore their potential in areas like catalysis and material science.

  • Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6dac3b909b6eb2bec7993ce21f3

Q3: Are there any known examples of this compound being used to synthesize complexes with metals other than copper and manganese?

A: Yes, besides copper and manganese, this compound has been successfully used to synthesize complexes with cadmium. [] This demonstrates its versatility as a ligand for different metal centers, opening possibilities for diverse structural motifs and potential applications.

  • Reference: [] Metal complexes of 1,10-Phenanthroline derivatives. II. Mono complexes of this compound with bivalent copper and cadmium: https://www.semanticscholar.org/paper/4506535b58485f086be436178360db73968452b1

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